Icofungipen
Overview
Description
Icofungipen, also known as PLD-118 or BAY-10-8888, is a synthetic derivative of the naturally occurring beta-amino acid cispentacin. It is an antifungal compound with significant activity against Candida species. This compound functions by inhibiting isoleucyl-tRNA synthetase, which results in the inhibition of protein synthesis and the growth of fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Icofungipen is synthesized through a series of chemical reactions starting from cispentacin. The synthetic route involves the derivatization of cispentacin to introduce functional groups that enhance its antifungal activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Icofungipen undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Icofungipen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of aminoacyl-tRNA synthetases.
Biology: Investigated for its effects on fungal cell growth and protein synthesis.
Medicine: Explored as a potential treatment for fungal infections, particularly those caused by Candida species.
Industry: Used in the development of new antifungal agents and formulations
Mechanism of Action
Icofungipen exerts its antifungal effects by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungal cells. By blocking this enzyme, this compound disrupts the incorporation of isoleucine into proteins, leading to the inhibition of protein synthesis and cell growth. This mechanism is unique compared to other antifungal agents, making this compound a valuable addition to the antifungal arsenal .
Comparison with Similar Compounds
Cispentacin: The naturally occurring beta-amino acid from which icofungipen is derived.
Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis.
Amphotericin B: A polyene antifungal that binds to ergosterol in fungal cell membranes.
Comparison: this compound differs from these compounds in its mechanism of action. While fluconazole and amphotericin B target ergosterol biosynthesis and cell membrane integrity, respectively, this compound inhibits protein synthesis by targeting isoleucyl-tRNA synthetase. This unique mechanism allows this compound to be effective against strains of Candida that may be resistant to other antifungal agents .
Properties
IUPAC Name |
(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOUGZGFAYMUIO-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H]([C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173515 | |
Record name | Icofungipen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198022-65-0 | |
Record name | Icofungipen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icofungipen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOFUNGIPEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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